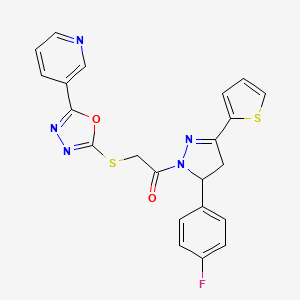

1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone

Beschreibung

This compound is a heterocyclic hybrid featuring a pyrazole core fused with a dihydro-1H-pyrazolyl moiety, substituted with a 4-fluorophenyl group at position 5 and a thiophen-2-yl group at position 2. The ethanone side chain is further functionalized with a thio-linked 1,3,4-oxadiazole ring bearing a pyridin-3-yl substituent. The fluorophenyl group enhances lipophilicity and metabolic stability, while the thiophene and pyridine moieties may contribute to π-π stacking interactions in biological targets .

Eigenschaften

IUPAC Name |

1-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16FN5O2S2/c23-16-7-5-14(6-8-16)18-11-17(19-4-2-10-31-19)27-28(18)20(29)13-32-22-26-25-21(30-22)15-3-1-9-24-12-15/h1-10,12,18H,11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTPZVOXULKZMNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=CS2)C(=O)CSC3=NN=C(O3)C4=CN=CC=C4)C5=CC=C(C=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16FN5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a novel heterocyclic compound with potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure comprising multiple heterocycles:

- Pyrazole : Known for its various pharmacological properties.

- Oxadiazole : Associated with anti-inflammatory and antimicrobial activities.

- Thiazole : Exhibits significant biological activity including anticancer properties.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of pyrazole derivatives. For instance, compounds containing pyrazole moieties have shown efficacy against various cancer cell lines such as A549 (lung cancer), H460 (lung cancer), and HT-29 (colon cancer) through mechanisms involving apoptosis induction and inhibition of anti-apoptotic proteins .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Pyrazole derivatives are widely recognized for their antibacterial and antifungal effects. Research indicates that similar compounds exhibit inhibition against a range of pathogens .

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. The presence of the oxadiazole ring in the compound may confer anti-inflammatory properties, as evidenced in related studies where oxadiazole derivatives demonstrated significant reductions in inflammatory markers .

Synthesis

The synthesis of the target compound involves several steps:

- Formation of Pyrazole Ring : Utilizing hydrazine derivatives with appropriate carbonyl compounds.

- Thiazole and Oxadiazole Incorporation : Achieved through cyclization reactions with thioketones and amidoximes.

- Final Coupling Reaction : The final product is obtained by coupling the pyrazole derivative with the thioether linked to the oxadiazole.

Case Studies

Several case studies highlight the biological activities of similar compounds:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antitumor Activity

Research has indicated that pyrazole derivatives exhibit significant antitumor properties. The compound has been shown to inhibit tubulin polymerization, which is a critical mechanism in cancer cell proliferation. Studies have highlighted the effectiveness of structural variations on the phenyl moiety to enhance biological activity against various cancer cell lines .

Antiviral Properties

Recent investigations into similar pyrazole compounds have demonstrated their antiviral capabilities. The structural characteristics of the compound can be fine-tuned to improve efficacy against viral infections. For instance, modifications in the thiophene and oxadiazole components can lead to enhanced binding affinities with viral targets .

Antioxidant and Anti-inflammatory Effects

Computational studies have revealed that derivatives of this compound possess antioxidant and anti-inflammatory properties. Molecular docking simulations suggest that these compounds can stabilize free radicals and inhibit pro-inflammatory pathways, making them candidates for treating inflammatory diseases .

Material Science Applications

Nonlinear Optical Properties

The compound's unique structure may also lend itself to applications in material science, particularly in nonlinear optics. The presence of multiple heterocycles can enhance the nonlinear optical response, making it suitable for applications in photonics and optoelectronics .

Data Table: Summary of Biological Activities

Case Studies

- Antitumor Activity Study : A series of pyrazole derivatives were synthesized and tested for their cytotoxic effects on cancer cell lines. The study found that specific substitutions on the phenyl ring significantly increased cytotoxicity, indicating a promising avenue for developing new anticancer agents .

- Antiviral Research : In a study focusing on the antiviral potential of pyrazole compounds, researchers modified the thiophene and oxadiazole groups to assess their impact on activity against viral replication. Results showed that certain derivatives exhibited potent antiviral effects, suggesting that similar modifications could enhance the efficacy of the compound discussed .

- Nonlinear Optical Properties Investigation : A theoretical study analyzed the nonlinear optical properties of related compounds using density functional theory (DFT). The findings suggested that compounds with similar structures could be engineered for specific optical applications, paving the way for future research into photonic materials .

Vergleich Mit ähnlichen Verbindungen

Pyrazole-Oxadiazole Hybrids

- Compound A: 2-(5-(1-(4-Fluorophenyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol Key Differences: Replaces the oxadiazole-thio-ethanone side chain with a phenolic group.

Triazole-Based Analogues

- Compound B: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Key Differences: Substitutes pyrazole with a triazole core and introduces a sulfonylphenyl group. Impact: The sulfonyl group enhances solubility but may reduce membrane permeability compared to the fluorophenyl-thiophene system in the target compound .

Pyrazolone Derivatives

- Compound C : 1-(5-Hydroxy-1-phenyl-1H-pyrazol-4-yl)-3-phenylpropan-1,3-dione

- Key Differences : Features a pyrazolone ring and lacks the oxadiazole-thioether linkage.

- Impact : The diketone moiety increases electrophilicity, which may lead to higher reactivity but lower stability under basic conditions .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The compound is synthesized via multi-step reactions involving cyclocondensation and functionalization. A typical approach involves:

- Step 1 : Formation of the dihydropyrazole core by reacting α,β-unsaturated ketones with hydrazine hydrate under reflux in glacial acetic acid (4–6 hours). This ensures regioselective formation of the 4,5-dihydropyrazole moiety .

- Step 2 : Introduction of the 1,3,4-oxadiazole-thioether group via nucleophilic substitution. Ethanol or dioxane is used as a solvent, with reflux times adjusted (2–4 hours) to maximize yield .

- Purification : Recrystallization from ethanol or DMF/EtOH (1:1) mixtures improves purity .

Optimization : Yield can be enhanced by controlling stoichiometry (equimolar ratios of intermediates) and using inert atmospheres to prevent oxidation of thiophene or pyridine groups .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

Key methods include:

- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, thiophene protons at δ 6.8–7.1 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z ~500–550) and fragmentation patterns of the oxadiazole and pyrazole moieties .

- IR Spectroscopy : Identifies carbonyl (C=O stretch ~1700 cm) and thioether (C-S stretch ~650 cm) functional groups .

Q. How can researchers design initial biological activity assays for this compound?

- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .

- Enzyme inhibition : Target kinases or oxidoreductases (e.g., COX-2, EGFR) using fluorometric or colorimetric substrates .

- Antimicrobial screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can structural modifications enhance bioactivity, and what computational tools support SAR studies?

Q. What strategies resolve contradictions in biological data from different synthesis batches?

- Purity analysis : Use HPLC to detect impurities (e.g., unreacted hydrazine or oxadiazole precursors) that may skew bioassay results .

- Crystallography : Single-crystal X-ray diffraction identifies polymorphic variations affecting solubility and activity .

- Reaction condition audits : Compare reflux times, solvent purity, and temperature gradients across batches .

Q. How does crystallographic data inform the compound’s conformational stability and target interactions?

- Torsion angles : X-ray structures reveal preferred conformations of the thiophene-pyrazole and oxadiazole-pyridinyl groups, which influence binding to hydrophobic pockets .

- Intermolecular interactions : Hydrogen bonding between the oxadiazole sulfur and target residues (e.g., Lys in kinases) can be optimized via substituent adjustments .

Q. What advanced spectral techniques address challenges in characterizing tautomeric forms?

Q. How can researchers mitigate degradation during long-term storage?

Q. What mechanistic insights explain the compound’s selectivity for specific biological targets?

Q. How can metabolic stability be assessed preclinically?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.